

# 6-amino-4-hydroxy-2H-chromen-2-one derivatives and analogs

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Compound of Interest		
Compound Name:	6-amino-4-hydroxy-2H-chromen-2-	
	one	
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An In-Depth Technical Guide to **6-Amino-4-hydroxy-2H-chromen-2-one** Derivatives and Analogs

#### **Executive Summary**

The 2H-chromen-2-one (coumarin) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The introduction of specific functional groups, such as a 6-amino and a 4-hydroxy moiety, can profoundly influence the molecule's pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of **6-amino-4-hydroxy-2H-chromen-2-one** derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key pathways and workflows to facilitate further research and discovery.

### Introduction

Chromenes, particularly the 2H-chromen-2-one isomers, are a class of bicyclic oxygen-containing heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1][2] Their versatile biological profiles include anticancer, antimicrobial, anti-inflammatory, and anticholinesterase activities.[1][3] The reactivity and biological potential of the chromen-2-one core are largely dictated by the nature and position of its substituents.[4] The 4-hydroxy substitution is a common feature in many bioactive coumarins, including the anticoagulant drug

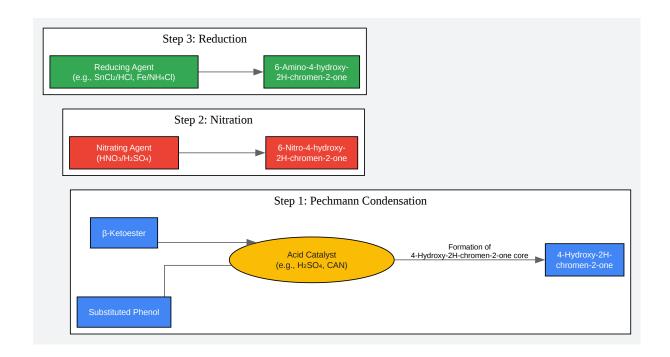


warfarin, and is known to be crucial for certain activities like inhibiting the ATPase activity of the DNA gyrase B subunit in microorganisms.[4] The addition of an amino group, specifically at the C-6 position, further diversifies the molecule's potential for forming interactions with biological targets, making the **6-amino-4-hydroxy-2H-chromen-2-one** scaffold a promising template for the design of novel therapeutic agents.

## **Synthesis Strategies**

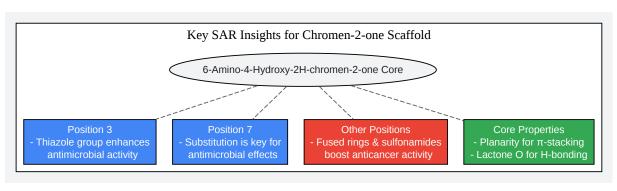
The synthesis of **6-amino-4-hydroxy-2H-chromen-2-one** derivatives typically follows a multistep pathway. A common and adaptable approach begins with the Pechmann condensation to form the 4-hydroxycoumarin core, followed by electrophilic nitration at the C-6 position, and finally, reduction of the nitro group to the desired amine.













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## References

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